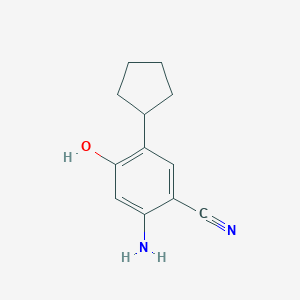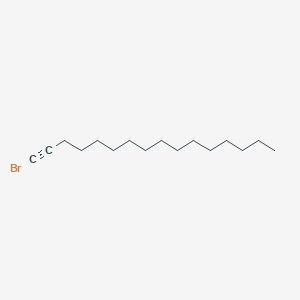
Ethyl (4E)-3-oxo-5-phenylpent-4-enoate
Overview
Description
Ethyl (4E)-3-oxo-5-phenylpent-4-enoate is an organic compound belonging to the ester family. It is characterized by its pleasant aroma and is commonly used in the fragrance and flavor industries. The compound is derived from cinnamic acid and ethyl acetate, and it features a cinnamoyl group attached to an ethyl acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl (4E)-3-oxo-5-phenylpent-4-enoate can be synthesized through the esterification of cinnamic acid with ethyl acetate in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In industrial settings, the production of ethyl cinnamoylacetate often involves the use of continuous flow reactors to optimize yield and efficiency. The process may also include purification steps such as distillation and crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl (4E)-3-oxo-5-phenylpent-4-enoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, ethyl cinnamoylacetate can be hydrolyzed to yield cinnamic acid and ethanol.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to produce cinnamyl alcohol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed:
Hydrolysis: Cinnamic acid and ethanol.
Reduction: Cinnamyl alcohol.
Substitution: Various substituted cinnamates depending on the nucleophile used.
Scientific Research Applications
Ethyl (4E)-3-oxo-5-phenylpent-4-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various cinnamate derivatives, which are important intermediates in organic synthesis.
Biology: The compound has been studied for its antimicrobial properties, showing activity against certain pathogenic fungi and bacteria.
Medicine: Research has explored its potential as an antifungal and antibacterial agent, with studies indicating its effectiveness in inhibiting the growth of microorganisms.
Industry: this compound is utilized in the production of fragrances, flavors, and cosmetics due to its pleasant aroma and stability.
Mechanism of Action
The mechanism of action of ethyl cinnamoylacetate involves its interaction with cellular membranes and enzymes. The compound has been shown to disrupt the integrity of microbial cell membranes, leading to cell lysis and death . Additionally, it can inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects .
Comparison with Similar Compounds
Cinnamyl acetate: Another ester derived from cinnamic acid, known for its sweet, floral aroma.
Ethyl cinnamate: Similar in structure but lacks the acetate group, used in fragrances and flavors.
Methyl cinnamate: A methyl ester of cinnamic acid, also used in the fragrance industry.
Uniqueness: Ethyl (4E)-3-oxo-5-phenylpent-4-enoate stands out due to its specific combination of the cinnamoyl and ethyl acetate groups, which confer unique aromatic properties and stability. Its versatility in undergoing various chemical reactions and its broad range of applications in different fields make it a valuable compound in both research and industry.
Properties
Molecular Formula |
C13H14O3 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
ethyl 3-oxo-5-phenylpent-4-enoate |
InChI |
InChI=1S/C13H14O3/c1-2-16-13(15)10-12(14)9-8-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |
InChI Key |
KNUYHVRRBLEIHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details















Synthesis routes and methods V
Procedure details













Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Benzyl-5-phenyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8498351.png)






![1h-Indole,7-[2-(1-pyrrolidinyl)ethoxy]-](/img/structure/B8498383.png)



